2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide
Description
This compound, identified as N-(4-{[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-sulfonyl]amino}phenyl)acetamide in screening databases (ID: M954-2368), features a pyridine core substituted with a 1,2,4-oxadiazole ring bearing a cyclopropyl group at position 2. The thioacetamide linker connects the pyridine moiety to a para-tolyl (p-tolyl) aromatic amine (). Its molecular formula is C21H25N5O4S with a molecular weight of 443.52 g/mol, distinguishing it from simpler acetamide derivatives.
Properties
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-12-2-6-15(7-3-12)21-16(24)11-26-17-10-14(8-9-20-17)19-22-18(23-25-19)13-4-5-13/h2-3,6-10,13H,4-5,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFDWKAVQQXQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions.
Attachment of the pyridine ring: This step involves coupling reactions, often using palladium-catalyzed cross-coupling methods.
Thioacetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group.
Reduction: Reduction reactions may target the oxadiazole ring or the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific properties.
Biology
Biological Probes: Used in the study of biological systems due to its unique structure.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for its potential therapeutic effects in various diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
- Analog 1: N-(2H-1,3-benzodioxol-5-yl)-2-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide (ID: M881-1507) Molecular Formula: C23H18N4O4S (446.48 g/mol). Key Differences: Replaces the cyclopropyl group with a 4-methylphenyl substituent on the oxadiazole ring. The benzodioxol group in place of p-tolyl may enhance lipophilicity but reduce metabolic stability due to increased steric bulk . Implications: The methylphenyl group could improve target affinity in hydrophobic binding pockets, whereas the benzodioxol moiety might introduce off-target interactions with enzymes like monoamine oxidases.
- Analog 2: 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(4-pyridinyl)acetamide Molecular Formula: C21H24N6OS (408.52 g/mol). Key Differences: Substitutes the oxadiazole with a 1,2,4-triazole ring and introduces an allyl group. Implications: Triazoles generally exhibit stronger hydrogen-bonding capacity than oxadiazoles, which might enhance binding to polar active sites but reduce membrane permeability.
Substituent Effects on Bioactivity
- Cyclopropyl vs. Methoxy Groups: The cyclopropyl group in the target compound is a smaller, strained ring compared to bulkier substituents like methoxy (e.g., in 2-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)ethanol from ). This strain may increase reactivity or conformational rigidity, favoring interactions with flat enzymatic pockets (e.g., kinase ATP-binding sites) .
- Thioacetamide Linker Modifications: The thioether (-S-) linker in the target compound contrasts with sulfonamide (-SO2-) groups in analogs like N-(3-(1H-pyrazol-1-yl)propyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide (). Sulfonamides typically enhance water solubility but may introduce susceptibility to enzymatic cleavage compared to thioethers .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound (M954-2368) | Analog 1 (M881-1507) | Analog 2 (C21H24N6OS) |
|---|---|---|---|
| Molecular Weight | 443.52 g/mol | 446.48 g/mol | 408.52 g/mol |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~3.8 (higher lipophilicity) | ~2.5 (lower lipophilicity) |
| Hydrogen Bond Acceptors | 7 | 8 | 6 |
| Rotatable Bonds | 6 | 7 | 5 |
The target compound’s intermediate lipophilicity (LogP ~3.2) suggests balanced solubility and membrane permeability, whereas Analog 1’s higher LogP (~3.8) may limit aqueous solubility. Analog 2’s lower LogP (~2.5) could favor renal clearance but reduce tissue penetration .
Biological Activity
2-((4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of the oxadiazole moiety suggests a range of biological interactions, including antimicrobial and anticancer properties. This article synthesizes existing research findings on the biological activity of this compound.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to the oxadiazole ring and its ability to act as a hydrogen bond acceptor. This property facilitates interactions with various biological macromolecules, influencing enzymatic activities and cellular pathways.
Key Mechanisms:
- Enzyme Interaction: The compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways.
- Cell Signaling Modulation: It influences signaling pathways related to inflammation and oxidative stress.
- Gene Expression Regulation: By interacting with transcription factors, it can modulate gene expression.
Biological Activities
Research indicates that compounds featuring the oxadiazole core exhibit a broad spectrum of biological activities:
Antimicrobial Activity
Studies demonstrate that derivatives of oxadiazoles possess significant antibacterial and antifungal properties. For instance:
- Antibacterial Effects: Compounds similar to this compound have shown efficacy against various bacterial strains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives:
- Cytotoxicity Assays: The compound has been evaluated against several cancer cell lines (e.g., MCF7 for breast cancer), showing promising IC50 values . For example, related compounds have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .
Case Studies
- Study on Anticancer Activity: In a comparative study, derivatives similar to this compound showed superior cytotoxicity against HEPG2 and SW1116 cell lines compared to established drugs like erlotinib .
- Oxidative Stress Response: Research indicates that this compound can modulate responses to oxidative stress in cells by altering the activity of key metabolic enzymes involved in energy production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
